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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of

Sirtratumab vedotin (ASG-15ME), an antibody-drug conjugate (ADC) targeting the SLIT and

NTRK-like family member 6 (SLITRK6). The following sections detail the mechanism of action,

protocols for in vitro and in vivo efficacy studies, and data from key preclinical experiments.

Introduction to Sirtratumab Vedotin
Sirtratumab vedotin is an investigational ADC designed for the treatment of solid tumors, with

a primary focus on urothelial carcinoma.[1][2] It consists of a fully human IgG2 monoclonal

antibody targeting SLITRK6, conjugated to the microtubule-disrupting agent monomethyl

auristatin E (MMAE) via a protease-cleavable linker.[2][3] SLITRK6 is a transmembrane protein

with high expression in various solid tumors, including a significant majority of bladder cancers,

and limited expression in normal tissues, making it an attractive target for ADC therapy.[4][5]

The proposed mechanism of action involves the binding of the Sirtratumab vedotin antibody to

SLITRK6 on the surface of tumor cells. This is followed by internalization of the ADC, leading to

the release of MMAE into the cytoplasm. MMAE then binds to tubulin, disrupting the

microtubule network, which results in cell cycle arrest at the G2/M phase and ultimately triggers

apoptosis.[6][7]
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Caption: Putative SLITRK6 signaling pathway.

Preclinical Animal Models and Efficacy Data
Sirtratumab vedotin has demonstrated significant anti-tumor activity in various preclinical

xenograft models of human cancer. Both cell line-derived xenografts (CDX) and patient-derived

xenografts (PDX) have been utilized to evaluate its efficacy.

In Vitro Cytotoxicity
The in vitro cytotoxic activity of Sirtratumab vedotin was assessed against a panel of

SLITRK6-positive and negative cell lines. The neuroblastoma cell line CHP-212, which shows

robust SLITRK6 expression, was found to be highly sensitive to the ADC.

Cell Line SLITRK6 Expression IC50 (nM)

CHP-212 Positive 0.99

IGR-OV1 Negative No effect

Data sourced from Morrison K, et al. Mol Cancer Ther. 2016.

In Vivo Efficacy in Xenograft Models
The anti-tumor efficacy of Sirtratumab vedotin was evaluated in several xenograft models,

including bladder and lung cancer models. The studies demonstrated dose-dependent tumor

growth inhibition and, in some cases, tumor regression.
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Model Cancer Type Treatment
Dosing
Schedule

Outcome

RT-4 (CDX) Bladder 5 mg/kg Single dose, IV

Superior activity

compared to

other SLITRK6-

specific ADCs

AG-B7 (PDX) Bladder 5 mg/kg Twice weekly, IV
45% tumor

regression

AG-B8 (PDX) Bladder 0.5 mg/kg Twice weekly, IV
23% tumor

regression

NCI-H322M

(CDX)
Lung 3 mg/kg

Twice weekly for

2.5 weeks, IV

99% tumor

growth inhibition

Data sourced from Morrison K, et al. Mol Cancer Ther. 2016. [2]

Experimental Protocols
Cell Line Maintenance

SW-780 (ATCC® CRL-2169™): This human bladder transitional cell carcinoma line should

be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal

bovine serum (FBS) and 1% penicillin-streptomycin. [8]* CHP-212 (ATCC® CRL-2273™):

This human neuroblastoma cell line should be maintained in RPMI-1640 medium with 10%

FBS and 1% penicillin-streptomycin.

RT-4 (ATCC® HTB-2™): This human urinary bladder papilloma cell line should be cultured in

McCoy's 5a Medium Modified supplemented with 10% FBS. [1]* All cell lines should be

maintained in a humidified incubator at 37°C with 5% CO2.
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Seed CHP-212 and IGR-OV1 cells
in 96-well plates

Treat with serial dilutions of
Sirtratumab vedotin or control

Incubate for 120 hours

Assess cell viability
(e.g., PrestoBlue™ reagent)

Calculate IC50 values

Click to download full resolution via product page

Caption: In vitro cytotoxicity assay workflow.

Cell Seeding: Seed CHP-212 (SLITRK6-positive) and IGR-OV1 (SLITRK6-negative) cells

into 96-well plates at an appropriate density and allow them to adhere overnight.

Treatment: Prepare serial dilutions of Sirtratumab vedotin and an isotype control ADC in

complete culture medium. Remove the existing medium from the cells and add the ADC

dilutions.

Incubation: Incubate the plates for 120 hours at 37°C in a 5% CO2 incubator.

Viability Assessment: Add a cell viability reagent (e.g., PrestoBlue™) to each well and

incubate according to the manufacturer's instructions.

Data Analysis: Measure the fluorescence or absorbance using a plate reader. Calculate the

half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against
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the logarithm of the ADC concentration.

In Vivo Xenograft Efficacy Study Protocol
Implant tumor cells/fragments

subcutaneously into
immunocompromised mice

Monitor tumor growth until
they reach a specified volume

Randomize mice into
treatment and control groups

Administer Sirtratumab vedotin
or vehicle control (IV)

Measure tumor volume and
body weight regularly

Continue until endpoint
(e.g., tumor volume limit)

Analyze tumor growth inhibition
and other relevant parameters

Click to download full resolution via product page

Caption: In vivo xenograft study workflow.

Animal Models: Utilize immunodeficient mice (e.g., BALB/c nude or NOD-SCID) for tumor

cell implantation. All animal procedures must be approved by an Institutional Animal Care
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and Use Committee (IACUC).

Tumor Implantation:

CDX Models (e.g., RT-4, SW-780, NCI-H322M): Subcutaneously inject a suspension of 1

x 10^7 cells in a suitable matrix (e.g., Matrigel) into the flank of each mouse. [1][5] * PDX

Models (e.g., AG-B7, AG-B8): Surgically implant small tumor fragments (approximately 20-

30 mm³) subcutaneously into the flank of each mouse.

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with

calipers two to three times per week. Calculate tumor volume using the formula: (Length x

Width²) / 2.

Randomization and Treatment: Once tumors reach a predetermined average volume (e.g.,

100-200 mm³), randomize the mice into treatment and control groups. Administer

Sirtratumab vedotin or a vehicle control intravenously (IV) according to the specified dosing

schedule.

Endpoint Analysis: Continue treatment and monitoring until the tumors in the control group

reach a predetermined endpoint (e.g., 1000-2000 mm³). At the end of the study, euthanize

the mice and excise the tumors for weighing and further analysis (e.g.,

immunohistochemistry, biomarker analysis).

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group

compared to the control group. Statistical analysis (e.g., t-test or ANOVA) should be

performed to determine the significance of the observed anti-tumor effects.

Conclusion
The preclinical data strongly support the potential of Sirtratumab vedotin as a targeted therapy

for SLITRK6-expressing tumors, particularly urothelial carcinoma. The provided protocols offer

a framework for researchers to further investigate the efficacy and mechanism of action of this

promising ADC in relevant animal models. Further studies are warranted to explore potential

combination therapies and to better understand the role of the SLITRK6 signaling pathway in

treatment response.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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